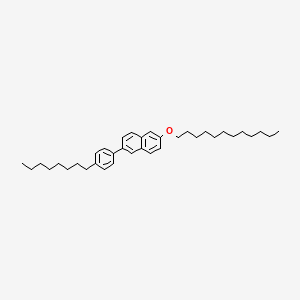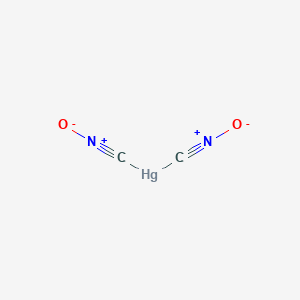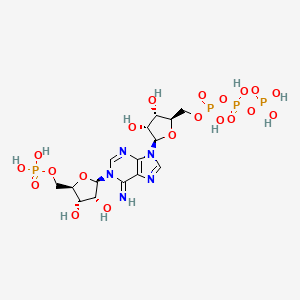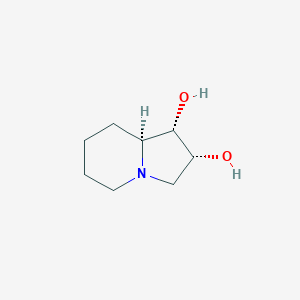
ProPAM
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ProPAM is a dihydropyridine and an aldoxime.
Scientific Research Applications
Biological and Pharmacological Properties : ProPAM (propolis) is recognized for its diverse biological and pharmacological properties. Studies have highlighted its anti-inflammatory, antimicrobial, antioxidative, and antihepatotoxic effects. Researchers emphasize the importance of linking the chemical type of propolis to specific biological activities, which could aid in standardization and practical therapeutic applications (Bankova, 2005).
Potential for Drug Development : Propolis has been identified as a candidate for the development of new drugs, especially in areas like tumor suppression, infection control, allergy treatment, diabetes, and ulcer management, due to its biological and pharmacological properties. Despite its potential, there is a noted lack of clinical research in this area (Sforcin & Bankova, 2011).
Immunomodulatory Effects : Research has also focused on the immunomodulatory properties of propolis, particularly its effects on the innate and adaptive immune response. This includes its action on antibody production and various immune cells, suggesting a role in enhancing the body's defense mechanisms (Sforcin, 2007).
Applications in Dentistry : In the field of dentistry, propolis extracts have been studied for their antimicrobial properties and their potential use in various dental specialties, including periodontics and cariology. The increasing number of patents in recent years indicates a growing interest in this application (Barboza et al., 2021).
Neurological Disorders and Injuries : Propolis has been examined for its potential benefits in treating brain and neurological disorders and injuries. Research suggests that it may have protective and therapeutic benefits in alleviating symptoms associated with various neurological conditions, as shown in in vitro studies, animal models, and some human clinical trials (Zulhendri, Perera, & Tandean, 2021).
Wound Healing and Other Medical Applications : Propolis has a history of use in wound healing and other medical applications. Polish research, in particular, has contributed significantly to understanding its biological properties and influence on wound healing, suggesting that propolis ointments could be effective in accelerating the healing process (Rojczyk et al., 2020).
properties
Molecular Formula |
C7H10N2O |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
(NE)-N-[(1-methyl-4H-pyridin-2-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H10N2O/c1-9-5-3-2-4-7(9)6-8-10/h3-6,10H,2H2,1H3/b8-6+ |
InChI Key |
ZWDNKJLSSOTOJV-SOFGYWHQSA-N |
Isomeric SMILES |
CN1C=CCC=C1/C=N/O |
Canonical SMILES |
CN1C=CCC=C1C=NO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



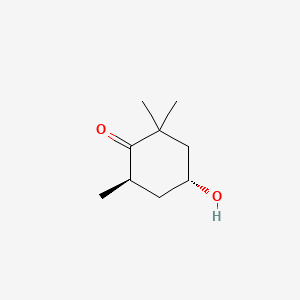
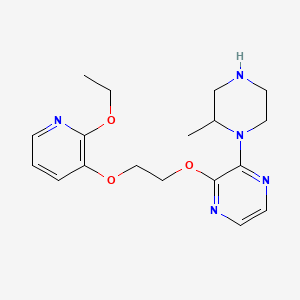
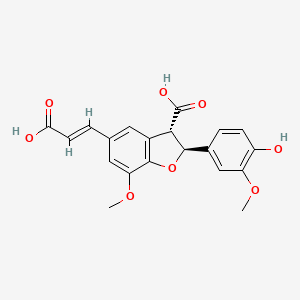


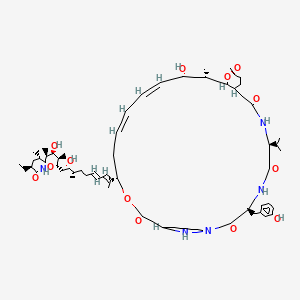
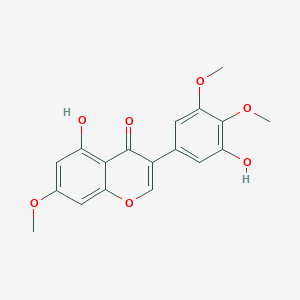
![(1R,2S,4R,5R,8S,9R,12S,13R,14R)-1,5-dihydroxy-13-methyl-14-prop-1-en-2-yl-3,7,10-trioxapentacyclo[6.4.1.19,12.02,4.05,13]tetradecan-11-one](/img/structure/B1245863.png)
![[(1R,2R,6S,9R,12R,13R,15R,17S,18R,19R,20R)-19-acetyloxy-17-(furan-3-yl)-8,8,12,18-tetramethyl-4,11-dioxo-7,14-dioxahexacyclo[10.8.0.02,6.02,9.013,15.013,18]icosan-20-yl] acetate](/img/structure/B1245864.png)
